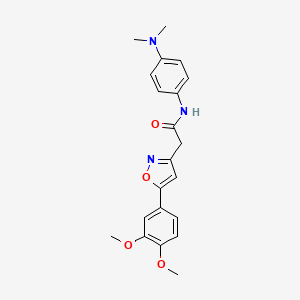

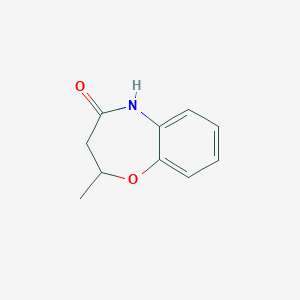

![molecular formula C17H13NO3 B2642121 (E)-2-(4-methoxystyryl)-4H-benzo[d][1,3]oxazin-4-one CAS No. 941598-93-2](/img/structure/B2642121.png)

(E)-2-(4-methoxystyryl)-4H-benzo[d][1,3]oxazin-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(E)-2-(4-methoxystyryl)-4H-benzo[d][1,3]oxazin-4-one” is a chemical compound with the molecular formula C17H13NO3 and a molecular weight of 279.295. It is a derivative of benzo[b]oxazolo[3,4-d][1,4]oxazin-1-one .

Synthesis Analysis

The synthesis of benzo[b]oxazolo[3,4-d][1,4]oxazin-1-one derivatives, which includes “(E)-2-(4-methoxystyryl)-4H-benzo[d][1,3]oxazin-4-one”, has been achieved through an efficient and mild one-pot convergent synthesis protocol. This involves the Mitsunobu reaction and sequential cyclization . Another method involves the reaction of secondary amides with adipoyl chloride and pimeloyl chloride, catalyzed by iridium .

科学的研究の応用

Bioactivity and Ecological Role of Benzoxazinones

Compounds with the 1,4-benzoxazin-3(4H)-one structure, similar to the compound , have been extensively studied for their phytotoxic, antifungal, antimicrobial, and antifeedant effects. Benzoxazinones, including derivatives, have been considered for natural herbicide models due to their bioactivity. The degradation of these compounds also plays a crucial role in the ecological behavior of benzoxazinone-producing plants, suggesting a defense mechanism against pests and diseases. Analytical methodologies and bioassay techniques have advanced, providing a deeper understanding of these compounds' ecological and phytotoxic effects (Macias et al., 2009).

Photoinitiators for Polymerization

A derivative of benzoxazinone, specifically designed for photopolymerization under LED irradiation, showcases the compound's versatility in material science. This application highlights the potential of benzoxazinone derivatives as photoinitiators for free radical photopolymerization, offering efficiency and versatility under various light sources, including near UV or visible LED. The efficiency of these systems, even under air, surpasses some well-known commercial photoinitiators, marking a significant advance in photopolymerization technology (Jing Zhang et al., 2014).

Antimicrobial Activities

The exploration of benzoxazin-3(4H)-one derivatives for antimicrobial activities has been a significant area of interest. For instance, benzo[b][1,4]oxazin-3(4H)-ones synthesized via Smiles rearrangement demonstrated potency against both Gram-positive and Gram-negative bacteria. The fluorine-substituted derivatives in particular showed enhanced antimicrobial properties, offering a promising direction for designing new antimicrobial agents (Liang Fang et al., 2011).

Material Science and Polymer Chemistry

Benzoxazine monomers with methacrylate functionality represent a novel approach in material science, where these monomers can be copolymerized to form thermally curable polymers. This opens new avenues for the development of materials with specific properties tailored through copolymerization, showcasing the compound's utility beyond its biological activity (B. Koz et al., 2011).

作用機序

Target of action

The compound belongs to the class of stilbenes and oxazines . Stilbenes are known to interact with a variety of molecular targets, including enzymes and receptors, and have been studied for their potential anticancer and neurological effects . Oxazines are fundamental heterocyclic compounds that exist in many bioactive or therapeutic agents .

Mode of action

Stilbenes generally exert their effects through interactions with various molecular targets, leading to changes in cellular signaling pathways . Oxazines, on the other hand, are known to exist in solution entirely as the 4H-isomer .

Biochemical pathways

Without specific information on the compound, it’s difficult to determine the exact biochemical pathways it affects. Stilbenes and oxazines are known to be involved in a variety of biochemical processes due to their wide range of biological activities .

Result of action

Stilbenes and oxazines are known to have a variety of biological effects, including potential anticancer and neurological effects .

特性

IUPAC Name |

2-[(E)-2-(4-methoxyphenyl)ethenyl]-3,1-benzoxazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO3/c1-20-13-9-6-12(7-10-13)8-11-16-18-15-5-3-2-4-14(15)17(19)21-16/h2-11H,1H3/b11-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHOYDHVGHWQFOE-DHZHZOJOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3C(=O)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3C(=O)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-2-(4-methoxystyryl)-4H-benzo[d][1,3]oxazin-4-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2642045.png)

![3-{[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]methyl}-N-(4-methylcyclohexyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2642047.png)

![N-(4-bromobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2642051.png)

![2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methoxybenzyl)acetamide](/img/structure/B2642052.png)

![N-(4-chloro-3-nitrophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide](/img/structure/B2642053.png)

![N-[2-[2-(Dimethylamino)-2-oxoethyl]sulfanyl-6-methylphenyl]prop-2-enamide](/img/structure/B2642058.png)

![2-[(3-Chlorophenyl)methylimino]-8-methoxychromene-3-carboxamide](/img/structure/B2642060.png)